6-Aminoadamantane-1,3-diol
Overview
Description
6-Aminoadamantane-1,3-diol is a derivative of adamantane, a highly symmetrical polycyclic cage molecule. Adamantane and its derivatives are known for their unique structural properties and diverse applications in medicinal chemistry, materials science, and nanotechnology. The presence of an amino group and two hydroxyl groups in this compound makes it a versatile compound for various chemical transformations and applications.
Mechanism of Action
Target of Action
It is known that members of the adamantane family, such as amantadine, have established actions against coronaviruses . They may block the viral E protein ion channel function and down-regulate the protease Cathepsin L .
Mode of Action
It is suggested that amantadine, a related compound, may block the viral e protein ion channel function, leading to impaired viral propagation . Additionally, amantadine analogues may inhibit entry of the virus into the host cell by increasing the pH of the endosomes, thus inhibiting the action of host cell proteases such as Cathepsin L .
Biochemical Pathways
It is known that adamantane derivatives have been used to create materials with valuable properties . The unique geometry of the adamantane core allows for the design of polymer molecules with a fixed arrangement of fragments responsible for the functional properties of materials .
Result of Action
It is suggested that drugs tested in the aminoadamantane class may block infection by direct binding near critical sites for virus entry to the host cell .
Action Environment
Environmental factors such as ph levels could potentially influence the compound’s action, efficacy, and stability, as seen with other adamantane derivatives .
Biochemical Analysis
Biochemical Properties
The bis-cationic compound 1-amino-4-(1-adamantanamino)butane dihydrochloride (IEM-1913) has important advantages over clinically employed monocationic 3,5-dimethyl-1-aminoadamantane (memantine) because its anticonvulsant activity is significantly greater and its therapeutic index is 814 times higher than that of memantine . 6-Aminoadamantane-1,3-diol is an intermediate in the preparation of adamantamine inhibitors, which are used in the therapeutic treatment of diseases associated with hydroxysteroid dehydrogenase type 1 (11β-HSD1), such as diabetes, due to its high specificity over 11β-HSD2 in mammals .
Temporal Effects in Laboratory Settings
Adamantane derivatives have been shown to have high anticonvulsant activity and low toxicity .
Transport and Distribution
The adamantane moiety is known to enhance CNS penetration, making it valuable for targeting CNS drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminoadamantane-1,3-diol typically involves the functionalization of adamantane. One common method is the radical-based functionalization, where adamantane is subjected to radical reactions to introduce amino and hydroxyl groups. For instance, the reaction of adamantane with hydroxylamine and subsequent oxidation can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale radical functionalization processes. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound. The process may also include purification steps such as recrystallization and chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 6-Aminoadamantane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of 6-oxo-adamantane-1,3-diol.
Reduction: Formation of N-alkyl-6-aminoadamantane-1,3-diol.
Substitution: Formation of N-acyl-6-aminoadamantane-1,3-diol.
Scientific Research Applications
6-Aminoadamantane-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antiviral, antibacterial, and anticancer properties. It has shown promise in drug delivery systems and as a scaffold for drug design.
Industry: Utilized in the development of advanced materials, including nanomaterials and catalysts
Comparison with Similar Compounds
1-Aminoadamantane: Known for its antiviral properties, particularly against influenza A virus.
3,5-Dimethyl-1-aminoadamantane (Memantine): Used in the treatment of Alzheimer’s disease due to its NMDA receptor antagonistic properties.
1-Amino-4-(1-adamantanamino)butane: Exhibits anticonvulsant activity and is studied for its neuroprotective effects
Uniqueness of 6-Aminoadamantane-1,3-diol: this compound stands out due to the presence of both amino and hydroxyl groups, which provide a unique combination of reactivity and functionality. This makes it a versatile compound for various chemical transformations and applications in different fields.
Properties
IUPAC Name |
6-aminoadamantane-1,3-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c11-8-6-1-9(12)3-7(8)4-10(13,2-6)5-9/h6-8,12-13H,1-5,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIMKZRMRUWCBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC(C2N)CC1(C3)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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